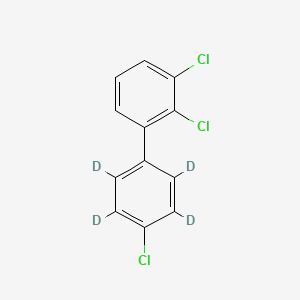
Taurodeoxycholic acid-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Taurodeoxycholic acid-d4 is a deuterated form of taurodeoxycholic acid, a taurine-conjugated bile acid. This compound is used primarily as an internal standard in mass spectrometry for the quantification of taurodeoxycholic acid . Taurodeoxycholic acid itself is a secondary bile acid derived from deoxycholic acid and plays a role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Taurodeoxycholsäure-d4 beinhaltet die Deuterierung von TaurodeoxycholsäureDie spezifischen Synthesewege und Reaktionsbedingungen für diesen Prozess sind proprietär und können je nach Hersteller variieren .
Industrielle Produktionsmethoden
Die industrielle Produktion von Taurodeoxycholsäure-d4 beinhaltet die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Konsistenz zu gewährleisten. Der Prozess beinhaltet die Verwendung von deuterierten Reagenzien und Lösungsmitteln, um den gewünschten Deuterierungsgrad zu erreichen. Das Endprodukt wird dann gereinigt und auf Qualitätssicherung geprüft .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Taurodeoxycholsäure-d4 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen von Taurodeoxycholsäure-d4 verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Die Reaktionsbedingungen wie Temperatur und pH-Wert werden optimiert, um die gewünschte chemische Transformation zu erreichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von Taurodeoxycholsäure-d4 gebildet werden, hängen von den spezifischen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So können beispielsweise Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu deuterierten Analoga der ursprünglichen Verbindung führen .
Wissenschaftliche Forschungsanwendungen
Taurodeoxycholsäure-d4 wird aufgrund seiner Stabilität und seiner einzigartigen Eigenschaften in der wissenschaftlichen Forschung weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Chemie: Wird als interner Standard in der Massenspektrometrie zur Quantifizierung von Gallensäuren verwendet.
Wirkmechanismus
Taurodeoxycholsäure-d4 übt seine Wirkungen aus, indem es mit spezifischen molekularen Zielstrukturen und Signalwegen interagiert. Es stimuliert die Chloridionensekretion über Calcium-aktivierte Chloridionenkanäle und den Transmembran-Leitfähigkeitsregler der cystischen Fibrose in Atemwegsepithelzellen . Darüber hinaus spielt es eine Rolle bei der Regulierung des Gallensäurenstoffwechsels und der Aufrechterhaltung der zellulären Homöostase .
Wissenschaftliche Forschungsanwendungen
Taurodeoxycholic acid-d4 is widely used in scientific research due to its stability and unique properties. Some of its applications include:
Wirkmechanismus
Taurodeoxycholic acid-d4 exerts its effects by interacting with specific molecular targets and pathways. It stimulates chloride ion secretion through calcium-activated chloride ion channels and the cystic fibrosis transmembrane conductance regulator in airway epithelial cells . Additionally, it plays a role in the regulation of bile acid metabolism and the maintenance of cellular homeostasis .
Vergleich Mit ähnlichen Verbindungen
Taurodeoxycholsäure-d4 ähnelt anderen Taurin-konjugierten Gallensäuren, wie z. B.:
Taurochenodesoxycholsäure: Teilt eine ähnliche molekulare Struktur und Funktion, unterscheidet sich aber in der Position der Hydroxylgruppen.
Tauroursodeoxycholsäure: Bekannt für ihre neuroprotektiven und anti-apoptotischen Eigenschaften.
Einzigartigkeit
Die Einzigartigkeit von Taurodeoxycholsäure-d4 liegt in ihrer deuterierten Form, die eine erhöhte Stabilität bietet und eine präzise Quantifizierung in Massenspektrometrie-Anwendungen ermöglicht .
Ähnliche Verbindungen
- Taurochenodesoxycholsäure
- Tauroursodeoxycholsäure
- Taurocholsäure
- Taurolithocholic acid
Eigenschaften
Molekularformel |
C26H45NO6S |
|---|---|
Molekulargewicht |
503.7 g/mol |
IUPAC-Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid |
InChI |
InChI=1S/C26H45NO6S/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-/m1/s1/i10D2,14D2 |
InChI-Schlüssel |
AWDRATDZQPNJFN-QFNLNYLLSA-N |
Isomerische SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] |
Kanonische SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[9-[(2R,3S,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12389804.png)



![5-(aminomethyl)-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12389830.png)

![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)
![1-[(2R,3S,5R)-3-hydroxy-4-trityloxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389847.png)
![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)



